molecular formula C7H13NO B7861088 1-Piperidineacetaldehyde

1-Piperidineacetaldehyde

Cat. No. B7861088
M. Wt: 127.18 g/mol
InChI Key: ZMQKVTSIRCJPOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Piperidineacetaldehyde is a useful research compound. Its molecular formula is C7H13NO and its molecular weight is 127.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enantioselective Synthesis

1-Piperidineacetaldehyde derivatives are valuable in the enantioselective synthesis of various natural and synthetic compounds. The presence of a stereocenter and a functionalizable group like alcohol makes them ideal starting materials for this purpose. Enzymatic and synthetic methods have been used for the resolution of racemic mixtures of these derivatives, enabling the synthesis of enantiopure compounds for diverse applications (Perdicchia et al., 2015).

Synthesis of Polysubstituted Piperidines and Tetrahydropyrans

Organocatalytic approaches using derivatives of this compound enable the synthesis of polysubstituted piperidines and tetrahydropyrans. This process is significant for creating compounds with multiple contiguous stereocenters in a single step, demonstrating excellent enantioselectivity (Wang, Zhu & Ma, 2011).

Modulation of Glutamate Receptors

This compound derivatives have been explored for their effects on glutamate receptors in the brain. These compounds, after systemic administration, can enhance glutamatergic transmission and facilitate the induction of long-term potentiation in the hippocampus, which is crucial for memory and learning processes (Stäubli et al., 1994).

Formation of Isoxazoline or Isoxazole Derivatives

This compound derivatives can undergo room-temperature, 1,3-dipolar cycloaddition reactions to form isoxazoline or isoxazole derivatives. These compounds have shown potential in inhibiting lipid peroxidation, indicating their relevance in biological applications (Balalas et al., 2015).

Transition Structures in Cycloadditions

The transition structures of cycloadditions involving phenyl azide and enamines derived from this compound have been analyzed using quantum mechanical methods. These studies provide insights into the mechanisms, reactivities, and selectivities of these reactions, which are critical for developing synthetic methodologies (Lopez, Munk & Houk, 2013).

Oxidation Mechanisms in Drug Intermediates

The oxidation mechanisms of this compound derivatives are essential for understanding their role in drug development. Studies using electrospray ionization mass spectrometry have shed light on these mechanisms, which are crucial for designing effective pharmaceuticals (Shi et al., 2013).

Molecular Structure Analysis

The molecular structure of 1-Piperidineacetic acid, a related compound, has been analyzed through X-ray diffraction and ab initio calculations. This analysis is significant for understanding the conformational properties of similar compounds (Dega-Szafran et al., 2002).

properties

IUPAC Name

2-piperidin-1-ylacetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c9-7-6-8-4-2-1-3-5-8/h7H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMQKVTSIRCJPOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.